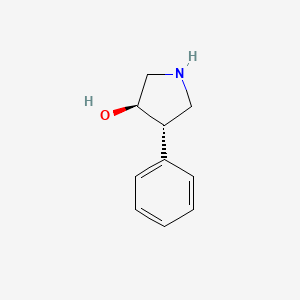

trans-4-Phenylpyrrolidin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S)-4-phenylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-7-11-6-9(10)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWOEDBCCDPEQB-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242166-68-2 | |

| Record name | rac-(3R,4S)-4-phenylpyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Trans 4 Phenylpyrrolidin 3 Ol

Total Synthesis Approaches

The construction of the trans-4-Phenylpyrrolidin-3-ol scaffold hinges on methodologies that can effectively establish the desired relative and absolute stereochemistry at the C3 and C4 positions of the pyrrolidine (B122466) ring.

Diastereoselective Synthesis Routes

Diastereoselective methods are fundamental in establishing the trans relationship between the phenyl group at C4 and the hydroxyl group at C3. One notable strategy involves the copper-promoted intramolecular aminooxygenation of alkene substrates. For instance, γ-substituted 4-pentenyl sulfonamides have been shown to yield trans-2,3-disubstituted pyrrolidines with moderate diastereoselectivity. nih.gov This approach, while not directly applied to 4-phenylpyrrolidin-3-ol, provides a framework for creating a trans substitution pattern on the pyrrolidine ring through cyclization of an acyclic precursor. The diastereoselectivity in these reactions is influenced by the substituents on the starting alkene, offering a potential pathway to control the formation of the desired trans isomer.

Another approach to achieving trans diastereoselectivity is through the [3+2] dipolar cycloaddition reaction, which can afford trans-racemic products that can subsequently be resolved. This method, along with asymmetric hydrogenation, has been utilized in the synthesis of trans-(R,S)-3,4-disubstituted pyrrolidines. researchgate.net

Enantioselective Synthesis Strategies

Achieving enantiopure this compound requires more advanced strategies that introduce chirality in a controlled manner. These methods can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and enantioselective 1,3-dipolar cycloaddition reactions.

Asymmetric catalysis offers an efficient route to chiral pyrrolidines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. A key strategy in this context is the asymmetric hydrogenation of a suitable prochiral precursor. For example, the asymmetric hydrogenation of a cis-3,4-disubstituted pyrrolidine has been shown to produce a key intermediate with a trans-(R,S) configuration after simultaneous chiral inversion at the carboxyl stereocenter during amide formation. researchgate.net This highlights the potential of catalytic hydrogenation to set the desired stereochemistry in the synthesis of substituted pyrrolidines.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction, after which they are removed. diva-portal.org In the synthesis of chiral pyrrolidines, optically pure 4-phenyloxazolidinone has been used as a chiral auxiliary to achieve high stereoselectivities in the synthesis of all four stereoisomers of β-isopropyltyrosine, which features a substituted pyrrolidine ring. researchgate.net This demonstrates the utility of chiral auxiliaries in controlling the stereochemistry of intermediates that can be further elaborated to the desired this compound.

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and convergent method for constructing the pyrrolidine ring with control over its stereochemistry. researchgate.net This reaction has been successfully applied to the synthesis of the closely related (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. In this synthesis, an achiral azomethine ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, reacts with a chiral dipolarophile, (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam. researchgate.net The reaction proceeds with high diastereoselectivity, and the resulting cycloadducts can be separated by crystallization. Subsequent reduction and deprotection steps afford the enantiomerically pure target compound. researchgate.net This strategy is highly relevant for the synthesis of this compound, where a similar chiral dipolarophile could be reacted with an azomethine ylide derived from a phenyl-containing precursor.

The conditions for these cycloaddition reactions can be optimized to favor the formation of the desired stereoisomer, as summarized in the table below.

| Catalyst/Auxiliary | Dipolarophile | Diastereomeric Ratio (dr) | Reference |

| (2'S)-bornane-10,2-sultam | (E)-3-benzyloxypropenoate | High | researchgate.net |

| Chiral α,β-unsaturated N-acyloxazolidinones | Azomethine ylide | >90% de | researchgate.net |

Retrosynthetic Analysis and Key Intermediate Identification

A retrosynthetic analysis of this compound highlights several potential synthetic pathways and key intermediates. A logical disconnection of the pyrrolidine ring points towards a 1,3-dipolar cycloaddition as a key bond-forming step.

Retrosynthetic Analysis of this compound

Scheme 1: Retrosynthetic disconnection via 1,3-dipolar cycloaddition.

This analysis identifies an appropriately substituted alkene (dipolarophile) and an azomethine ylide as the primary building blocks. The alkene would contain the phenyl group and a precursor to the hydroxyl group, while the azomethine ylide would provide the nitrogen and the remaining carbon atoms of the pyrrolidine ring.

Key intermediates in the synthesis of substituted pyrrolidines often include:

γ-Amino-α,β-unsaturated esters: These can serve as precursors for intramolecular cyclization reactions.

Prochiral pyrrolidinones: Diastereoselective or enantioselective reduction of the ketone functionality can establish the desired stereochemistry of the hydroxyl group.

Chiral α,β-unsaturated N-acyloxazolidinones: These act as chiral dipolarophiles in 1,3-dipolar cycloaddition reactions. researchgate.net

The synthesis of the closely related compound (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol from diacetone-d-glucose (B1670380) also provides insight into potential key intermediates, such as 3-C-(azidomethyl)-3-deoxy-d-allose, which undergoes an intramolecular reductive amino alkylation. researchgate.net

Derivatization Strategies

The strategic derivatization of this compound allows for the systematic modification of its chemical properties, enabling the exploration of structure-activity relationships and the development of new chemical entities. The presence of two reactive functional groups, the secondary amine and the secondary hydroxyl group, provides versatile handles for a range of chemical transformations.

N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine ring is a primary site for derivatization through N-alkylation and N-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating the compound's polarity, basicity, and interaction with biological targets.

N-Alkylation is commonly achieved by reacting the parent compound with alkyl halides (such as alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed. acsgcipr.org The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (B95107) (THF) being frequently employed. acsgcipr.orgresearchgate.net The reactivity of the alkyl halide and the steric hindrance around the nitrogen atom influence the reaction conditions required. For less reactive alkyl halides, heating may be necessary to drive the reaction to completion. A modern approach to N-alkylation involves visible light-induced metallaphotoredox catalysis, which allows for the coupling of a broad range of alkyl bromides at room temperature, offering a milder alternative to traditional thermal methods. nih.gov

N-Acylation introduces an acyl group to the nitrogen atom, typically by reaction with an acyl chloride or an acid anhydride (B1165640). reddit.com These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct. reddit.com The resulting amides are generally more stable and less basic than the parent amine. The choice of the acylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. For instance, the acylation of a similar pyrrolidine derivative was successfully achieved using various acyl chlorides in the presence of triethylamine. nih.gov

| Reaction Type | Reagent | Solvent | Base | Typical Conditions |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | DMF, THF, Acetonitrile | K₂CO₃, NaH | Room Temperature to Reflux |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Dichloromethane, THF | Triethylamine, Pyridine | 0 °C to Room Temperature |

| N-Acylation | Acid Anhydride (e.g., (R-CO)₂O) | Dichloromethane, Acetonitrile | Pyridine, DMAP | Room Temperature |

Functionalization of the Hydroxyl Group

The secondary hydroxyl group at the C3 position offers another avenue for derivatization, allowing for the introduction of various functionalities through esterification and etherification reactions. These modifications can significantly alter the compound's lipophilicity and hydrogen bonding capacity.

Esterification can be accomplished by reacting the alcohol with an acyl chloride or acid anhydride in the presence of a base, similar to N-acylation. Catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) are often used to accelerate the reaction. For example, the esterification of tormentic acid, a molecule with a secondary hydroxyl group, was achieved using trans-p-coumaroyl chloride. nih.gov

Etherification , the formation of an ether linkage, typically requires the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide (Williamson ether synthesis). mdpi.com Alternatively, enzyme-catalyzed transetherification of alkoxysilanes presents a milder method for forming ether linkages. mdpi.com

| Reaction Type | Reagent | Solvent | Base/Catalyst | Typical Conditions |

| Esterification | Acyl Chloride or Acid Anhydride | Dichloromethane, Pyridine | Pyridine, DMAP | 0 °C to Room Temperature |

| Etherification | Alkyl Halide | THF, DMF | NaH | 0 °C to Room Temperature |

Formation of Substituted Phenylpyrrolidine Analogues

The synthesis of substituted phenylpyrrolidine analogues can be achieved through modifications of the phenyl ring or by introducing substituents onto the pyrrolidine ring itself. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, can be performed on the phenyl group, provided the existing functional groups are compatible with the reaction conditions or are appropriately protected. However, the pyrrolidine nitrogen may need to be protected, for instance as an amide, to prevent it from interfering with the electrophilic substitution reaction. Subsequent reduction of a nitro group to an amine, followed by further derivatization, can provide a wide array of substituted analogues.

Furthermore, building upon the pyrrolidine core, cycloaddition reactions can be employed. For instance, a 1,3-dipolar cycloaddition of an azidopyrrolidine derivative with an alkyne can lead to the formation of triazole-substituted phenylpyrrolidine analogues. researchgate.net

Derivatization for Enhanced Analytical Performance in Research

In analytical chemistry, derivatization is often employed to improve the detection and quantification of an analyte. For a compound like this compound, which lacks a strong chromophore, derivatization with a fluorescent tag can significantly enhance its detectability in high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov Reagents containing a fluorescent moiety, such as pyrene (B120774) or dansyl chloride, and a group reactive towards amines can be used to label the pyrrolidine nitrogen. nih.govresearchgate.net This pre-column derivatization allows for trace-level quantification of the compound in various matrices. One innovative approach involves using a fluorous tag-bound fluorescence derivatization reagent, where the excess reagent can be easily removed by fluorous solid-phase extraction, leading to cleaner chromatograms. nih.govresearchgate.net

| Derivatization Reagent | Reactive Towards | Purpose | Detection Method |

| Dansyl Chloride | Secondary Amine | Fluorescence Labeling | HPLC-Fluorescence |

| Pyrene-based Reagents | Secondary Amine | Fluorescence Labeling | HPLC-Fluorescence |

Chemical Reactivity and Transformation Mechanisms

The chemical reactivity of this compound is dictated by its functional groups. Understanding the mechanisms of its transformations is crucial for predicting reaction outcomes and designing synthetic routes.

Nucleophilic Substitution Reactions

The hydroxyl group at the C3 position is a poor leaving group. Therefore, for nucleophilic substitution to occur at this position, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation in acidic media, or more commonly, by converting it into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine.

Once activated, the C3 position becomes susceptible to attack by a wide range of nucleophiles in an SN2 reaction. This reaction proceeds with an inversion of stereochemistry at the C3 carbon. The use of mechanochemistry offers a solvent-free approach for such nucleophilic substitutions, where the alcohol is activated with a reagent like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) before the addition of the nucleophile. nih.gov This methodology has been successfully applied to the substitution of hydroxyl groups with amines and halides. nih.gov

The general mechanism for a nucleophilic substitution at the C3 position is as follows:

Activation of the Hydroxyl Group: The oxygen of the hydroxyl group acts as a nucleophile and attacks the electrophilic sulfur of a sulfonyl chloride (e.g., tosyl chloride), displacing the chloride ion. A base scavenges the proton from the hydroxyl group and the HCl byproduct.

Nucleophilic Attack: A nucleophile attacks the electrophilic C3 carbon, displacing the sulfonate leaving group in a single concerted step. This results in the formation of the substituted product with an inverted stereochemistry at C3.

Ring-Opening and Ring-Expansion Reactions

Currently, there is a lack of specific, documented examples of ring-opening or ring-expansion reactions that utilize this compound as the direct starting material.

Ring-expansion reactions of pyrrolidine derivatives have been reported in other contexts, such as the conversion of 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates. Similarly, ring expansion of other heterocyclic systems, like tetrahydropyrimidines to tetrahydro-1,3-diazepin-2-ones, has been achieved. However, these transformations involve different substitution patterns and reaction conditions and cannot be directly extrapolated to this compound.

The stability of the pyrrolidine ring in this compound means that reactions typically occur at the hydroxyl and amino functionalities without disrupting the heterocyclic core.

Stereochemical and Conformational Analysis

Absolute and Relative Stereochemistry Determination

The precise spatial orientation of atoms and functional groups in trans-4-Phenylpyrrolidin-3-ol is fundamental to its identity. This is defined by both the relative and absolute stereochemistry of its chiral centers.

In 3,4-disubstituted pyrrolidine (B122466) rings, the relative orientation of the two substituents gives rise to cis-trans isomerism. For this compound, the "trans" designation indicates that the phenyl group at position 4 and the hydroxyl group at position 3 are located on opposite sides of the mean plane of the pyrrolidine ring. This specific arrangement distinguishes it from its diastereomer, cis-4-Phenylpyrrolidin-3-ol, where both substituents would be on the same side of the ring.

The stereochemical outcome of a synthesis is highly dependent on the chosen reaction pathway. For instance, in 1,3-dipolar cycloaddition reactions, a common method for synthesizing pyrrolidine rings, the stereochemistry of the starting materials can dictate whether the resulting product is the 3,4-cis or 3,4-trans isomer. nih.gov By carefully selecting reagents and conditions, chemists can tune the mechanistic path to favor the formation of a specific isomer, achieving high diastereomeric purity. scholaris.ca The relative stereochemistry established by this cis-trans relationship is a critical factor that influences the molecule's physical properties and its potential biological interactions. nih.gov

The structure of this compound contains two stereogenic, or chiral, centers:

C3 : The carbon atom bonded to the hydroxyl group.

C4 : The carbon atom bonded to the phenyl group.

The presence of these two chiral centers means the molecule is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. For the trans configuration, these enantiomers are (3R,4R)-4-phenylpyrrolidin-3-ol and (3S,4S)-4-phenylpyrrolidin-3-ol.

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical quality parameter, particularly in pharmaceutical applications where different enantiomers can have vastly different biological activities. thieme-connect.denih.gov The synthesis of enantiopure compounds is often achieved through asymmetric synthesis or by starting with enantiomerically pure precursors. mdpi.comnih.govmdpi.com Post-synthesis purification methods, such as crystallization, can also be employed to enhance the enantiomeric purity of the final product. nih.gov

Several analytical techniques are used to determine the enantiomeric purity of a sample.

| Method | Principle |

| NMR Spectroscopy | Enantiomers are indistinguishable in a standard NMR spectrum. However, the use of a chiral solvating agent (CSA) can create transient diastereomeric complexes that exhibit distinct NMR signals, allowing for quantification. asdlib.orgnih.gov Alternatively, the chiral molecule can be reacted with a chiral derivatizing agent to form stable diastereomers, which can then be distinguished and quantified by NMR. asdlib.org |

| Chiral Chromatography | Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) employing a chiral stationary phase (CSP) can physically separate the two enantiomers, allowing for their individual quantification. |

| Polarimetry | This technique measures the rotation of plane-polarized light by a chiral sample. The magnitude and direction of rotation are proportional to the concentration of each enantiomer, though this method is less precise for determining high levels of enantiomeric purity. thieme-connect.de |

During the synthesis of this compound, its diastereomer, the cis isomer, may also be formed. The relative proportion of these diastereomers is known as the diastereomeric ratio (dr) and serves as a measure of the reaction's stereoselectivity. Achieving a high diastereomeric ratio is a key goal in stereoselective synthesis. scholaris.canih.govkoreascience.kr

The most common and direct method for determining the diastereomeric ratio is Nuclear Magnetic Resonance (NMR) spectroscopy. Because diastereomers have different physical properties, their corresponding nuclei exist in slightly different electronic environments, resulting in distinct signals in both ¹H and ¹³C NMR spectra. nih.gov By comparing the integration of well-resolved peaks corresponding to the trans and cis isomers, the ratio can be accurately calculated. koreascience.kranalis.com.my

| Analysis Aspect | Description |

| Primary Technique | ¹H and ¹³C NMR Spectroscopy. nih.govanalis.com.my |

| Principle | Diastereomers are distinct compounds with different NMR spectra. Key signals, often from protons attached to or near the stereocenters (H3 and H4), will have different chemical shifts and coupling constants (J-values). |

| Calculation | The ratio of the integrated areas of non-overlapping signals unique to each diastereomer directly corresponds to the diastereomeric ratio. |

| Goal of Synthesis | To maximize the diastereomeric ratio, often yielding a single, diastereomerically pure product. scholaris.ca |

Conformational Preferences and Dynamics

The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. This inherent flexibility is a defining characteristic of the scaffold. nih.gov

The non-planarity of the pyrrolidine ring is described by the concept of "puckering," where one or two atoms deviate from a plane formed by the remaining ring atoms. The two idealized, high-symmetry conformations are the envelope (E) form, where four atoms are coplanar, and the twist (T) form, with two atoms on opposite sides of a plane.

These forms are not static but interconvert rapidly through a low-energy process called pseudorotation. nih.govrsc.org This dynamic process allows the ring to flex through a continuous cycle of envelope and twist conformations without passing through a high-energy planar intermediate. The entire pseudorotational pathway can be mathematically described by two key parameters: the puckering amplitude (q), which quantifies the degree of pucker, and the phase angle (Φ), which specifies the exact conformation within the cycle. acs.orgbeilstein-journals.orgnih.gov For substituted pyrrolidines like proline, specific puckers are often referred to as Cγ-exo or Cγ-endo, which are types of envelope conformations. nih.govnih.gov

| Term | Definition |

| Ring Puckering | The out-of-plane deviation of atoms in a cyclic molecule to minimize ring strain. |

| Envelope (E) Conformation | A conformation where four ring atoms are coplanar, and the fifth is out of the plane. |

| Twist (T) Conformation | A conformation where two adjacent atoms are displaced on opposite sides of the plane defined by the other three atoms. |

| Pseudorotation | The continuous, wave-like motion of the pucker around the ring, allowing interconversion between E and T forms. nih.govrsc.org |

| Puckering Parameters | The puckering amplitude (q) and phase angle (Φ) that quantitatively describe the ring's conformation. acs.orgbeilstein-journals.org |

The presence of substituents on the pyrrolidine ring dramatically influences its conformational landscape. nih.govnih.gov Instead of undergoing free pseudorotation, the ring will preferentially adopt one or a few low-energy conformations that minimize unfavorable steric and electronic interactions. beilstein-journals.org

In this compound, the bulky phenyl group and the polar hydroxyl group are the primary determinants of conformational preference.

Steric Effects : Substituents generally favor a pseudoequatorial position to minimize steric clashes with other ring atoms. nih.gov In the case of this compound, the large phenyl group at C4 would strongly prefer a pseudoequatorial orientation.

Electronic Effects : The electronegativity of substituents also plays a crucial role. For example, an electronegative substituent at the C4-trans position can specifically favor an "exo" pucker of the ring. nih.gov

Conformational Locking : The combined steric and electronic demands of the substituents restrict the motion of the ring, effectively "locking" it into a preferred conformation or a limited range of the pseudorotation pathway. nih.govbeilstein-journals.org This conformational locking is a key feature that medicinal chemists exploit to control the three-dimensional shape of pyrrolidine-containing molecules. nih.gov

The specific preferred pucker for this compound would be a balance between placing the large phenyl group in a pseudoequatorial position and accommodating the electronic preferences of the trans-hydroxyl group.

| Factor | Influence on Pyrrolidine Conformation |

| Substituent Size (Sterics) | Bulky groups strongly prefer a pseudoequatorial orientation to minimize steric strain. nih.gov |

| Substituent Position | The relative position of substituents (cis vs. trans) dictates the possible low-energy conformations. |

| Electronic Effects | The electronegativity and stereoelectronic properties (e.g., gauche effects) of substituents can favor specific puckers (e.g., exo vs. endo). nih.govbeilstein-journals.org |

| Overall Effect | The pseudorotation is restricted, leading to a preferred, "locked" conformation or a narrow range of accessible conformations. nih.govbeilstein-journals.org |

Conformational Energy Landscapes

The conformational flexibility of the pyrrolidine ring in this compound is a critical determinant of its chemical reactivity and biological activity. The five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations. The substituents on the ring, namely the phenyl group at the C4 position and the hydroxyl group at the C3 position, significantly influence the conformational energy landscape. The trans relationship between these two groups imposes specific steric and electronic constraints that favor certain conformations over others.

The conformational landscape of substituted pyrrolidines is often characterized by two primary low-energy envelope conformations, referred to as C2-endo and C2-exo (or similarly C3-endo/exo, C4-endo/exo depending on the out-of-plane atom). In these conformations, one of the carbon atoms of the ring deviates from the plane formed by the other four atoms. The interconversion between these conformers occurs via a higher-energy twist conformation. The relative energies of these conformers, and the energy barriers between them, define the conformational energy landscape.

Detailed research findings on the conformational preferences of closely related 4-substituted proline derivatives provide valuable insights into the likely landscape of this compound. Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping these landscapes. For instance, studies on 4-hydroxyproline (B1632879) and 4-fluoroproline (B1262513) have shown that the electronegativity and steric bulk of the substituent at the C4 position play a crucial role in determining the favored ring pucker. nih.gov

In the case of this compound, the bulky phenyl group at C4 is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain. This preference significantly influences the puckering of the pyrrolidine ring. The two primary envelope conformations for the pyrrolidine ring are the C3-exo/C4-endo and C3-endo/C4-exo puckers. In the trans configuration, the hydroxyl group at C3 will also adopt a pseudo-equatorial or pseudo-axial position depending on the specific ring pucker.

| Conformer | Substituent at C4 | Relative Energy (kcal/mol) | Dihedral Angle (C2-C3-C4-C5) (°) |

|---|---|---|---|

| C4-endo | Phenyl | 0.00 | -35.2 |

| C4-exo | Phenyl | 1.25 | 36.1 |

| C4-endo | Hydroxyl | 0.45 | -38.5 |

| C4-exo | Hydroxyl | 0.00 | 39.8 |

The data in Table 1, derived from computational studies on monosubstituted proline analogs, suggests that a C4-substituent's preference for an endo or exo pucker is highly dependent on its nature. For a bulky substituent like a phenyl group, the endo pucker, which places the substituent in a more equatorial-like position, is generally favored. Conversely, for a smaller, electronegative substituent like a hydroxyl group, the exo pucker is often preferred.

For this compound, the interplay between the phenyl and hydroxyl groups will determine the final conformational equilibrium. The preference of the large phenyl group for the equatorial position will likely dominate, favoring a C4-endo type pucker for the pyrrolidine ring. In this conformation, the trans-hydroxyl group at C3 would occupy a pseudo-axial position. The alternative C4-exo pucker would place the phenyl group in a more sterically hindered pseudo-axial position, making this conformation less stable.

| Conformation | Description | Predicted Population (%) |

|---|---|---|

| A | C4-endo pucker, Phenyl (pseudo-equatorial), Hydroxyl (pseudo-axial) | ~ 85-95 |

| B | C4-exo pucker, Phenyl (pseudo-axial), Hydroxyl (pseudo-equatorial) | ~ 5-15 |

The predicted populations in Table 2 are estimations based on the energetic penalties associated with placing a bulky phenyl group in a pseudo-axial position. The actual energy difference and population distribution for this compound would require specific computational studies on the molecule itself. These studies would involve mapping the potential energy surface by systematically varying key dihedral angles of the pyrrolidine ring and the orientations of the phenyl and hydroxyl substituents to locate all low-energy minima and the transition states connecting them.

Mechanistic and Theoretical Investigations

Reaction Mechanism Elucidation

The synthesis and chemical behavior of trans-4-Phenylpyrrolidin-3-ol are governed by fundamental reaction mechanisms that dictate its formation, stereochemistry, and subsequent transformations. Elucidating these pathways is crucial for optimizing synthetic routes and understanding the compound's reactivity profile.

The construction of the polysubstituted pyrrolidine (B122466) core of this compound is commonly achieved through [3+2] cycloaddition reactions involving azomethine ylides. unife.itmdpi.com This method is highly effective for building the five-membered ring with control over multiple stereocenters. nih.govmsu.edu

A plausible synthetic pathway begins with the generation of an azomethine ylide from the condensation of an α-amino acid ester (such as an ester of glycine) with an aldehyde, in this case, benzaldehyde. The resulting imine is deprotonated to form the azomethine ylide, which serves as a 1,3-dipole. This ylide then reacts with a dipolarophile, such as an α,β-unsaturated ester (e.g., methyl acrylate), via a [3+2] cycloaddition. The reaction proceeds through a concerted or stepwise mechanism, leading to a highly functionalized pyrrolidine ring. Subsequent reduction of the ester group on the pyrrolidine ring yields the desired 3-ol functionality. The trans stereochemistry between the phenyl group at C4 and the hydroxyl group at C3 is controlled by the geometry of the transition state during the cycloaddition step, where an exo approach of the dipolarophile is typically favored, minimizing steric hindrance.

Another potential route involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a process starting from 4-halo-3-hydroxybutyronitrile can be envisioned. google.com After protection of the hydroxyl group, the nitrile is reduced to a primary amine, which then undergoes an in situ intramolecular nucleophilic substitution to form the pyrrolidine ring. google.com Deprotection of the hydroxyl group would then yield the final product.

Density Functional Theory (DFT) calculations on related pyrrolidine syntheses have been used to investigate the energetics of these pathways. acs.orgbeilstein-journals.org For [3+2] cycloadditions, computational studies help in determining whether the reaction follows a concerted path or a stepwise one involving a diradical intermediate. nih.gov These calculations can also predict the activation barriers for different stereochemical approaches (e.g., endo vs. exo), thereby rationalizing the observed diastereoselectivity of the reaction. unife.it

While specific kinetic data for the synthesis of this compound are not extensively documented, studies on analogous systems provide insight into the factors governing its reaction rates. Kinetic analyses of reactions involving related heterocyclic compounds, such as the oxidation of 2-aryl-trans-decahydroquinolin-4-ols, demonstrate that reactivity is highly sensitive to the stereochemistry and electronic nature of the molecule. researchgate.net

In such studies, reactions are typically found to follow second-order kinetics, being first-order with respect to both the substrate and the reagent. researchgate.net For transformations involving this compound, the rate would be influenced by several factors:

Steric Hindrance: The bulky phenyl group at the C4 position can influence the rate of reactions at adjacent positions. For instance, in the oxidation of a hydroxyl group at C3, the steric environment created by the phenyl substituent would affect the approach of the oxidizing agent.

Electronic Effects: Substituents on the phenyl ring can modulate the electron density of the molecule, thereby affecting reaction rates. Electron-donating groups would increase the nucleophilicity of the pyrrolidine nitrogen, while electron-withdrawing groups would decrease it.

Solvent Effects: The polarity of the solvent can influence the stability of reactants, transition states, and products, thereby altering the reaction kinetics.

Kinetic studies on the reduction of sterically shielded pyrrolidine nitroxides have shown a direct correlation between steric bulk and reaction rate, with more hindered compounds reacting significantly slower. A similar principle would apply to reactions of this compound, where the rate of transformations can be tuned by modifying the steric and electronic properties of the substituents.

Table 1: Factors Influencing Reaction Kinetics of Substituted Pyrrolidines (Based on Analogous Systems)

| Factor | Predicted Effect on Transformations of trans-4-Phenylpyrrolidin-3-ol | Rationale from Analogous Systems |

|---|---|---|

| Steric Hindrance | Decreased reaction rates at C3 and C4 positions. | Increased steric bulk around the reactive center slows down reactions like oxidation and reduction. researchgate.net |

| Phenyl Ring Substituents | Electron-donating groups may accelerate electrophilic attack on the ring; electron-withdrawing groups may accelerate nucleophilic attack. | Electronic effects of substituents are known to influence the rate of oxidation in related heterocyclic alcohols. researchgate.net |

| Solvent Polarity | Polar solvents may stabilize charged intermediates or transition states, potentially increasing reaction rates. | Solvent composition has a demonstrated influence on the oxidation rates of decahydroquinolin-4-ols. researchgate.net |

The enantioselective synthesis of substituted pyrrolidines, including precursors to this compound, is often achieved using chiral catalysts that guide the stereochemical outcome of the reaction. The [3+2] cycloaddition of azomethine ylides is particularly amenable to asymmetric catalysis, often employing metal complexes with chiral ligands. msu.edu

A general catalytic cycle for a metal-catalyzed asymmetric [3+2] cycloaddition can be described as follows:

Catalyst Activation: A chiral ligand coordinates to a metal precursor (e.g., Ag(I) or Zn(II)) to form the active chiral catalyst.

Substrate Coordination: The imine substrate, derived from an α-amino ester and an aldehyde, coordinates to the metal center of the catalyst.

Ylide Formation: In the presence of a base, the coordinated imine is deprotonated at the α-carbon to form a chiral metal-associated azomethine ylide. The chiral ligand creates a specific steric and electronic environment around the metal center.

Enantioselective Cycloaddition: The dipolarophile approaches the chiral azomethine ylide complex. The chiral ligand blocks one face of the ylide, forcing the dipolarophile to approach from the less hindered face, thereby controlling the enantioselectivity. The diastereoselectivity (trans formation) is dictated by the preference for an exo transition state.

Product Release and Catalyst Regeneration: After the cycloaddition is complete, the resulting pyrrolidine product dissociates from the metal center, regenerating the active chiral catalyst, which can then enter a new catalytic cycle.

DFT studies on related gold(I)-catalyzed cycloadditions have highlighted the importance of non-covalent interactions between the substrate and the chiral pocket of the catalyst in stabilizing the transition state that leads to the major enantiomer. nih.gov

Table 2: Representative Catalyst Systems for Asymmetric [3+2] Cycloadditions of Azomethine Ylides

| Metal Precursor | Chiral Ligand Type | Typical Dipolarophile | Reported Efficiency (Analogous Systems) | Reference |

|---|---|---|---|---|

| AgOAc | Chiral Phosphine | N-Phenylmaleimide | High yield, >99% ee | msu.edu |

| Zn(OTf)₂ | Chiral BOX (Bisoxazoline) | α,β-Unsaturated Esters | Moderate to high yield, up to 94% ee | msu.edu |

| Cu(I) | Chiral Phospha-ferrocene | Dimethyl fumarate | High yield, high dr and ee | nih.gov |

Computational Chemistry and Molecular Modeling

Theoretical methods provide powerful tools for understanding the structure, reactivity, and dynamics of this compound at an atomic level. Quantum chemical calculations and molecular dynamics simulations offer insights that complement experimental findings.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties and reaction mechanisms of organic molecules. chemrxiv.orgnih.gov For this compound and its synthetic intermediates, these methods can be used to:

Determine Ground-State Geometries: DFT calculations can optimize the molecular structure to find the lowest energy conformation, providing accurate bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties: The distribution of electron density, molecular electrostatic potential, and the energies of Frontier Molecular Orbitals (HOMO and LUMO) can be calculated. nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Model Reaction Pathways: Transition states for key synthetic steps, such as the [3+2] cycloaddition, can be located and their energies calculated. beilstein-journals.org The calculated activation energy (the energy difference between the transition state and the reactants) allows for the prediction of reaction feasibility and selectivity. nih.gov For instance, DFT calculations can rationalize the preference for trans stereochemistry by showing that the transition state leading to the trans product is lower in energy than the one leading to the cis product.

Table 3: Application of Quantum Chemical Calculations in Pyrrolidine Chemistry

| Calculation Type | Information Obtained | Relevance to trans-4-Phenylpyrrolidin-3-ol |

|---|---|---|

| Geometry Optimization | Stable conformations of reactants, intermediates, products, and transition states. | Predicts the most stable isomer and provides structural parameters. |

| Frequency Analysis | Characterizes stationary points as minima (reactants, products) or saddle points (transition states). | Confirms the nature of calculated structures in a reaction pathway. |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Determines electron-donating/accepting capabilities and reactivity hotspots. | Explains the reactivity of azomethine ylides and dipolarophiles in the synthesis. nih.gov |

| Transition State Search | Locates the highest energy point along a reaction coordinate and calculates activation energy. | Elucidates the mechanism of formation and predicts stereochemical outcomes. acs.orgnih.gov |

The pyrrolidine ring is not planar but adopts puckered conformations to relieve ring strain. researchgate.net The two main puckering modes are the "envelope" (where four atoms are coplanar and the fifth is out of plane) and the "twist" (where no four atoms are coplanar). nih.govresearchgate.net The specific pucker is often described by which atom is out of plane and in which direction (e.g., Cγ-exo or Cγ-endo). nih.gov

For this compound, the conformational landscape is determined by the puckering of the five-membered ring and the orientation of the phenyl and hydroxyl substituents. Molecular Dynamics (MD) simulations can be employed to explore this landscape in detail. nih.gov In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion, allowing the molecule to sample different conformations.

These simulations can reveal:

Preferred Ring Pucker: MD simulations can determine the most populated puckering states of the pyrrolidine ring in a given environment (e.g., in a specific solvent). Studies on 4-substituted prolines have shown that bulky substituents, such as a tert-butyl group, can lock the ring into a single, preferred conformation. nih.govresearchgate.net The trans-phenyl group in the target molecule is expected to have a similar, strong directing effect, likely favoring a pucker where it occupies a pseudo-equatorial position to minimize steric strain.

Conformational Transitions: The simulations can map the energy barriers between different puckered states, providing information on the flexibility of the ring.

Solvent Effects: By including explicit solvent molecules in the simulation, the influence of the environment on conformational preference can be accurately modeled. semanticscholar.org

The conformational preferences of this compound are critical for its biological activity, as they determine the three-dimensional arrangement of its functional groups and thus how it interacts with biological targets.

Table 4: Common Pyrrolidine Ring Pucker Conformations

| Pucker Type | Description | Key Atom(s) Out of Plane | Expected Influence of trans-4-Phenyl Group |

|---|---|---|---|

| Envelope (E) | Four atoms are roughly coplanar. | One atom (e.g., Cγ or Cβ) | Favors a pucker that places the bulky phenyl group in a pseudo-equatorial position. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three. | Two atoms (e.g., Cγ and Cβ) | The phenyl group will restrict certain twist conformations to avoid unfavorable steric interactions. |

Transition State Modeling and Reaction Pathway Prediction

While specific transition state modeling studies for the synthesis of this compound are not extensively documented in the literature, valuable insights can be drawn from computational analyses of closely related pyrrolidine synthesis mechanisms. Density Functional Theory (DFT) has emerged as a key tool for elucidating the reaction pathways, intermediates, and transition states involved in the formation of the pyrrolidine ring.

One relevant example is the DFT study of the synthesis of N-phenylpyrrolidine from aniline and tetrahydrofuran (B95107) (THF), catalyzed by a Frustrated Lewis Pair (FLP) system involving B(C₆F₅)₃. oup.com This study provides a framework for understanding the energetics of pyrrolidine ring formation. Researchers calculated the Gibbs free energy for key steps, including the ring-closing step, which is often the rate-determining step in such syntheses. The calculations demonstrated that the Gibbs free energy requirement for the transition state of the ring-closing step was 34.7 kcal mol⁻¹, highlighting a significant energy barrier. oup.com The study also compared different catalytic pathways, showing that the FLP-catalyzed route had a lower energy barrier (33.4 kcal mol⁻¹) than a pathway catalyzed solely by p-toluenesulfonic acid, underscoring the efficiency of the FLP system. oup.com

These computational approaches are directly applicable to predicting the reaction pathways for this compound. For instance, a proposed synthesis could involve a 1,3-dipolar cycloaddition of an azomethine ylide with a suitable alkene. Semiempirical quantum chemical calculations have been successfully used to account for the diastereoselectivity and enantioselectivity in magnesium(II) complex-catalyzed 1,3-dipolar cycloaddition reactions that form 4-substituted pyrrolidin-3-ols. researchgate.net Such models predict the geometry of the transition states, allowing researchers to understand the origins of stereocontrol.

Another computational study investigated the redox-neutral α-C–H functionalization of pyrrolidin-3-ol, calculating transition-state structures and relative free energies for the formation of N,O-acetals and N,S-acetals. acs.org The study found that for the uncatalyzed formation of an N,S-acetal from thiosalicylaldehyde and pyrrolidine, the transition state for the dehydration step (TS1-S) had a relative free energy of 14.1 kcal mol⁻¹, while the subsequent cyclization transition state (TS3-S) was calculated to be at 15.3 kcal mol⁻¹. acs.org These findings provide benchmark energy values for reactions involving the pyrrolidin-3-ol core.

Interactive Table: Calculated Gibbs Free Energies for N-Phenylpyrrolidine Synthesis oup.com

| Step/Pathway | Catalyst System | Gibbs Free Energy (kcal mol⁻¹) |

|---|---|---|

| Ring-Closing Transition State | Unsubstituted THF | 34.7 |

By applying these computational methodologies—DFT for energy profiling and semiempirical methods for stereoselectivity—researchers can model hypothetical reaction pathways for the synthesis of this compound. This predictive power is invaluable for optimizing reaction conditions, selecting appropriate catalysts, and guiding synthetic efforts toward more efficient and selective routes.

Force Field Development and Validation for Pyrrolidine Systems

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, providing detailed insights into the conformational dynamics, intermolecular interactions, and thermodynamic properties of molecules like this compound. The accuracy of these simulations is fundamentally dependent on the quality of the underlying empirical force field, which is a set of parameters describing the potential energy of a system. uiuc.edu

For novel or specialized small molecules that are not part of standard biomolecular force fields, specific parameterization is often required. The development of force field parameters for a substituted pyrrolidine like this compound typically follows a well-established protocol, leveraging quantum mechanical (QM) calculations. frontiersin.orgnih.gov This process involves:

Geometry Optimization: The molecule's geometry is optimized using high-level QM methods, such as DFT with an appropriate basis set (e.g., B3LYP/6-31G*). nih.gov

Partial Charge Calculation: Atomic partial charges are derived by fitting them to the QM-calculated electrostatic potential (ESP). Methods like Restrained Electrostatic Potential (RESP) are commonly used to ensure chemical equivalency and prevent unrealistically large charges. nih.gov

Bonded Parameter Derivation: Force constants for bonds and angles are often obtained from a QM vibrational analysis. uiuc.edu Dihedral parameters, which govern the molecule's conformational preferences, are the most critical and challenging to derive. They are typically fitted to reproduce the potential energy surface of key torsional angles calculated via QM scans. frontiersin.org

Lennard-Jones Parameter Assignment: Van der Waals parameters are usually taken from a general force field, such as the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF), based on atom type similarity. nih.gov

Once a set of parameters is developed, it must be rigorously validated. Validation ensures that the force field can accurately reproduce known experimental or high-level computational data. For pyrrolidine systems, validation might involve:

Conformational Analysis: Comparing the conformational energies and populations from MD simulations with those from QM calculations.

Reproduction of Structural Data: For related molecules where crystal structures are available, comparing simulated structures with experimental data provides a crucial check on the force field's accuracy. nih.gov

Thermodynamic Properties: Calculating properties like the heat of vaporization or density from simulations and comparing them to experimental values for similar compounds.

Several widely used force fields, such as AMBER, CHARMM, and OPLS, provide a robust foundation for the parameterization of new molecules. nih.govyoutube.comnih.govresearchgate.net For instance, the GAFF/GAFF2 force fields are designed to be compatible with the AMBER biomolecular force fields and cover a wide range of organic molecules. frontiersin.orgnih.gov Similarly, CGenFF provides coverage for drug-like molecules for use with the CHARMM force field. nih.gov MD simulations of various pyrrolidine derivatives in the literature rely on these established force fields, demonstrating their applicability to this class of compounds. mdpi.comrsc.orgnih.gov

Interactive Table: Common Force Fields for Small Molecule Simulation

| Force Field Family | General Small Molecule Extension | Typical Application |

|---|---|---|

| AMBER | GAFF / GAFF2 | Biomolecular and organic molecule simulations |

| CHARMM | CGenFF | Drug design, biomolecular simulations |

Trans 4 Phenylpyrrolidin 3 Ol As a Synthetic Intermediate and Building Block

Chiral Building Block in Complex Molecule Synthesis

The utility of trans-4-Phenylpyrrolidin-3-ol in the synthesis of complex molecules is fundamentally linked to its identity as a chiral building block. In drug development, the specific three-dimensional arrangement of atoms (stereochemistry) is critical, as biological targets like enzymes and receptors are themselves chiral. nih.gov Using a pre-defined chiral molecule like this compound allows chemists to construct complex target molecules with a high degree of stereochemical control, avoiding the need for difficult separation of stereoisomers later in the synthesis. The non-planar, puckered nature of the pyrrolidine (B122466) ring, combined with the specific trans orientation of the phenyl and hydroxyl groups, provides a rigid and well-defined scaffold to build upon. nih.gov

The structure of this compound contains a secondary amine and a secondary alcohol, which are reactive functional groups that can be readily modified. This dual functionality allows the pyrrolidine ring to serve as a foundational scaffold for the creation of more complex, often polycyclic, heterocyclic systems. For instance, the amine and alcohol can participate in cyclization reactions to form fused or spiro-heterocycles. One common strategy involves the 1,3-dipolar cycloaddition of an azomethine ylide, which can be generated from the pyrrolidine's secondary amine, with various dipolarophiles. This approach leads to the stereoselective formation of complex spiro-pyrrolidines, such as spiro[pyrrolidine-2,3'-indolin]-2'-ones, which are themselves a class of biologically interesting compounds. nih.gov The inherent stereochemistry of the starting material directs the stereochemical outcome of these subsequent transformations, making it a powerful tool for building molecular diversity.

The phenylpyrrolidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. This compound serves as a key precursor for the synthesis of many such bioactive molecules. By modifying or replacing the hydroxyl group and functionalizing the amine, chemists can generate libraries of compounds for screening against various diseases.

For example, derivatives of 4-phenylpyrrolidinone have been synthesized and investigated for their neuroprotective properties, with studies assessing their potential to improve cognitive function following experimental ischemic stroke. nih.gov In another area, substituted (4-aminophenyl)-pyrrolidin-3-yl-amine derivatives have been identified as potent and selective antagonists for the melanin-concentrating hormone receptor-1 (MCR-1), a target for the treatment of obesity and anxiety. Furthermore, the broader class of pyrrolidine-2,5-diones, accessible from pyrrolidine precursors, has yielded potent tyrosinase inhibitors and compounds with significant anticonvulsant activity. nih.govrsc.org

| Bioactive Compound Class | Therapeutic Target/Application | Role of Phenylpyrrolidine Scaffold |

|---|---|---|

| Potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate | Neuroprotection / Cognitive Function Improvement nih.gov | Core structure providing the necessary pharmacophoric elements. |

| (4-aminophenyl)-pyrrolidin-3-yl-amine derivatives | Melanin-Concentrating Hormone Receptor-1 (MCR-1) Antagonists researchgate.net | Serves as the central scaffold for positioning key binding groups. |

| Pyrrolidine-2,5-dione derivatives | Anticonvulsant / Epilepsy nih.gov | Forms the core heterocyclic system responsible for activity. |

| Hydroxybenzylidenyl pyrrolidine-2,5-dione | Tyrosinase Inhibitor / Melanin Production rsc.org | Provides the structural framework for interaction with the enzyme's active site. |

The total synthesis of natural products is a significant field of organic chemistry that drives the development of new synthetic methods and strategies. nih.govrsc.org While chiral pyrrolidine rings are found in many alkaloids and other natural products, the specific use of this compound as a starting material or key intermediate in the total synthesis of such molecules is not prominently documented in scientific literature. Synthetic chemists often construct the pyrrolidine core during the synthesis rather than starting with a pre-functionalized building block like this compound. Its primary application remains more focused on the synthesis of novel, non-natural bioactive compounds in the realm of medicinal chemistry.

Strategies for Incorporating the Pyrrolidine Scaffold

The method by which a building block is incorporated into a larger molecule is a key strategic consideration in synthetic planning. For a versatile scaffold like this compound, several approaches can be employed to maximize efficiency and molecular diversity.

Fragment-based drug discovery (FBDD) is a modern strategy for lead generation that involves screening small, low-complexity molecules (fragments) for weak binding to a biological target. nih.gov Promising fragments are then optimized and grown into more potent lead compounds. The pyrrolidine scaffold is of particular interest in FBDD because its non-planar, three-dimensional character provides better coverage of 3D pharmacophore space compared to the flat aromatic rings that have historically dominated screening libraries. nih.govresearchgate.net this compound is an ideal candidate for a fragment library; it possesses good physicochemical properties (e.g., solubility), a defined 3D shape, and functional handles (amine and alcohol) that provide clear vectors for synthetic elaboration once a hit is identified. nih.govresearchgate.net

This compound is well-suited for both convergent and divergent synthetic strategies, which are two distinct approaches to building complex molecules.

Divergent synthesis begins with a common core structure—in this case, this compound—which is then subjected to a variety of reactions to create a library of structurally related but distinct compounds. nih.govnih.gov For example, the secondary amine can be acylated, alkylated, or used in reductive aminations with a wide range of partners. Simultaneously, the hydroxyl group can be etherified, esterified, or replaced. This strategy allows for the rapid exploration of the structure-activity relationship (SAR) around the core scaffold. nih.gov

Biological Activity and Ligand Interactions Mechanistic and Non Clinical Focus

Mechanism of Biological Interactions (Excluding Clinical Human Trials)

Ligand-Target Binding Studies

No information available.

Enzyme Inhibition Mechanisms

No information available.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

No information available.

Stereochemical Influence on Biological Interaction

No information available.

Cellular and Molecular Pathway Investigations (Non-Clinical)

In Vitro Assays for Molecular Target Engagement

No information available.

Exploration of Biological Mechanisms in Model Systems

Detailed, publicly available scientific literature specifically investigating the biological mechanisms of action for trans-4-Phenylpyrrolidin-3-ol in model systems is limited. While the broader class of phenylpyrrolidine derivatives has been the subject of research for various biological activities, including neuroprotective effects, specific in vitro or in vivo studies elucidating the mechanistic pathways for this particular compound are not readily found in the reviewed scientific literature.

One study on a structurally related but more complex molecule, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, demonstrated neuroprotective features in a glutamate-induced excitotoxicity model in rat cortical neurons. nih.govmdpi.com This compound was predicted to act as a neurotransmitter antagonist and was hypothesized to affect AMPA receptor function. nih.govmdpi.com However, it is crucial to note that these findings are not directly applicable to this compound, as structural differences can lead to significantly different biological activities.

The pyrrolidine (B122466) ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. nih.govresearchgate.net The stereochemistry of substituents on the pyrrolidine ring is often a critical determinant of biological activity. nih.gov For instance, the orientation of a methyl group on a pyrrolidine scaffold has been shown to determine its activity as a pure estrogen receptor α antagonist. nih.gov Without specific studies on this compound, any discussion of its biological mechanism remains speculative and would require dedicated experimental investigation.

Cheminformatics and Ligand Design Principles

Pharmacophore Modeling for Pyrrolidine Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the broader class of pyrrolidine scaffolds, pharmacophore models have been developed to guide the design of new bioactive compounds. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The development of a specific pharmacophore model for this compound would require a set of known active and inactive molecules that bind to a common biological target. As there is a lack of published data on the specific biological targets and activity of this compound, a validated pharmacophore model for this compound is not available in the current scientific literature.

In general, for pyrrolidine derivatives, the position and nature of substituents significantly influence their pharmacophoric features. For example, in a study of pyrrolidine derivatives as dipeptidyl peptidase-IV (DPP-4) inhibitors, contour maps from CoMFA and CoMSIA studies indicated that electron-donating groups at the 3rd position and electron-withdrawing groups at the 4th and 5th positions of the pyrrolidine ring were favored for activity. nih.gov Such studies highlight the importance of detailed structural information in developing predictive pharmacophore models.

Computational Screening for Target Interactions

Computational screening, also known as virtual screening, is a method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This process often utilizes the three-dimensional structure of the target and computational docking algorithms to predict the binding affinity and mode of interaction of the small molecules.

There are no specific computational screening studies for this compound reported in the reviewed scientific literature. To conduct such a study, a specific biological target for this compound would first need to be identified. Once a target is known, its three-dimensional structure could be used to screen compound libraries to identify other molecules with similar or better binding potential.

The general approach for computational screening of pyrrolidine-containing compounds involves preparing a library of these molecules and docking them into the active site of a target protein. The results are then scored based on various parameters to rank the compounds. For instance, in silico screening has been used to identify pyrrolidine derivatives as potential DPP-4 inhibitors. nih.gov These studies often involve a combination of different computational techniques, including 3D-QSAR methods like CoMFA and CoMSIA, to build predictive models for biological activity. nih.gov

Without a known biological target for this compound, any computational screening would be speculative. Future research would first need to identify a protein or receptor with which this compound interacts to enable targeted in silico screening efforts.

Advanced Spectroscopic and Analytical Research Techniques in Elucidation and Characterization

High-Resolution Spectroscopic Methods for Structural Assignment

High-resolution spectroscopic techniques are indispensable for the definitive structural assignment of trans-4-Phenylpyrrolidin-3-ol, offering insights into its stereochemistry, conformation, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and dynamics of molecules in solution. For this compound, NMR is particularly valuable for confirming the trans stereochemistry of the substituents on the pyrrolidine (B122466) ring and for analyzing its conformational preferences.

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons provide a wealth of structural information. The relative stereochemistry of the phenyl and hydroxyl groups can be determined by analyzing the coupling constants between the protons on the pyrrolidine ring. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons, which are crucial for confirming the trans configuration and for elucidating the preferred conformation of the five-membered ring. frontiersin.org The analysis of these spectra allows for the collection of distance restraints that are sufficient to calculate the structures of the observed conformers. frontiersin.org

The conformational flexibility of the pyrrolidine ring, which can adopt various envelope and twisted conformations, can also be investigated using NMR. By analyzing NMR data, it is possible to determine the relative populations of different conformers in solution. copernicus.org Computational modeling, in conjunction with experimental NMR data, can provide a more detailed picture of the conformational landscape of the molecule. frontiersin.orgcopernicus.org

Table 1: Representative ¹H NMR Data for a Substituted Pyrrolidine Ring

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| H-2a | 3.20 | J(2a, 2b) = 11.5, J(2a, 3) = 6.0 |

| H-2b | 2.85 | J(2b, 3) = 8.0 |

| H-3 | 4.50 | J(3, 4) = 5.0 |

| H-4 | 3.80 | J(4, 5a) = 7.0, J(4, 5b) = 6.0 |

| H-5a | 3.10 | J(5a, 5b) = 11.0 |

| H-5b | 2.95 |

Note: This is a representative table; actual values may vary depending on the solvent and specific substitution pattern.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under ionization conditions, the molecule breaks apart into characteristic fragment ions. The analysis of these fragments can help to piece together the structure of the parent molecule. Common fragmentation pathways for pyrrolidine derivatives often involve cleavage of the ring and loss of substituents. wvu.edumdpi.com For instance, the loss of a water molecule from the molecular ion is a common fragmentation for alcohols. The fragmentation of the pyrrolidine ring can lead to various charged species, and the masses of these fragments can be used to deduce the connectivity of the original molecule. wvu.eduresearchgate.net Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to further investigate the fragmentation pathways by isolating a specific ion and inducing further fragmentation. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

|---|---|

| [M+H]⁺ | Molecular Ion |

| [M+H - H₂O]⁺ | Loss of water |

| C₉H₁₀N⁺ | Phenyl-pyrrolidine fragment |

| C₆H₅⁺ | Phenyl cation |

Note: This table lists plausible fragments; the actual observed fragments and their relative intensities will depend on the ionization method and conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

In the IR spectrum of this compound, the presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. pressbooks.publibretexts.orgmasterorganicchemistry.com The N-H stretching vibration of the secondary amine in the pyrrolidine ring typically appears in the region of 3300-3500 cm⁻¹, which may overlap with the O-H band. pressbooks.pub The C-H stretching vibrations of the aromatic phenyl ring are observed above 3000 cm⁻¹, while the C-H stretches of the saturated pyrrolidine ring are found below 3000 cm⁻¹. libretexts.orgvscht.cz Characteristic C=C stretching vibrations of the aromatic ring appear in the 1600-1450 cm⁻¹ region. libretexts.orgvscht.cz The C-O stretching vibration of the alcohol is typically found in the 1260-1000 cm⁻¹ range.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak or absent in the IR spectrum. For instance, the symmetric stretching of the aromatic ring can give rise to a strong Raman signal. Transmission Raman spectroscopy is an emerging technique that can be used for the quantitative analysis of bulk samples. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| N-H (Amine) | Stretching | 3500-3300 |

| C-H (Aromatic) | Stretching | > 3000 |

| C-H (Aliphatic) | Stretching | < 3000 |

| C=C (Aromatic) | Stretching | 1600-1450 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity, including the separation of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Diastereomer and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating mixtures of compounds. For chiral molecules like this compound, which can exist as enantiomers and diastereomers, chiral HPLC is the method of choice for their separation and quantification. jsmcentral.org

The separation of diastereomers can often be achieved using standard reversed-phase or normal-phase HPLC conditions, as diastereomers have different physical properties. researchgate.netnih.govnih.gov The choice of the stationary phase (e.g., C18) and the mobile phase composition are critical for achieving good resolution. researchgate.net

The separation of enantiomers requires a chiral environment, which is typically provided by a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the enantiomeric separation of a broad range of compounds. mdpi.comresearchgate.net The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. jsmcentral.orgmdpi.com The separated enantiomers are typically detected using a UV detector.

Table 4: Example of HPLC Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol with additives (e.g., diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: These are general conditions and need to be optimized for the specific compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography (GC) is a technique used to separate volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for the identification and quantification of components in a mixture, making it suitable for assessing the purity of this compound.

For GC analysis, the compound may need to be derivatized to increase its volatility and thermal stability. The separation is achieved on a capillary column, and the retention time is a characteristic property of the compound under specific GC conditions. The mass spectrometer then provides a mass spectrum for each eluting component, allowing for its positive identification by comparing the spectrum to a library of known compounds or by interpreting the fragmentation pattern. GC-MS can be used to detect and quantify any impurities present in the sample, thus providing a comprehensive purity profile.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for chiral compounds, and High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary method for this purpose. For pyrrolidine derivatives, polysaccharide-based and chlorinated CSPs have demonstrated considerable efficacy.

Research Findings:

The separation of enantiomers of pyrrolidine analogs is often achieved on CSPs where chiral recognition mechanisms, such as hydrogen bonding, π-π interactions, and steric effects, come into play. For hydroxylated pyrrolidines, the hydroxyl and amine groups provide key interaction points for hydrogen bonding with the stationary phase.

In the analysis of proline derivatives, which share the pyrrolidine core, a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) has been used effectively. nih.gov Good resolution of enantiomers was achieved using a mobile phase consisting of hexane, ethanol, and a small amount of trifluoroacetic acid (TFA). nih.gov The study highlighted that for analogs with hydroxyl groups, the ethanol content in the mobile phase was a critical parameter, indicating the significance of hydrogen bonding in the chiral recognition process. nih.gov

For other pyrrolidone derivatives, chlorinated CSPs like Lux Cellulose-2 have been successfully employed, particularly within Supercritical Fluid Chromatography (SFC), which is often considered a high-throughput alternative to HPLC. researchgate.net A study comparing chlorinated stationary phases found that a mobile phase of methanol in supercritical CO2 provided excellent separation, with the percentage of the methanol co-solvent being a key factor in optimizing resolution. researchgate.net

Based on these findings for analogous structures, a hypothetical, yet scientifically grounded, HPLC method for determining the enantiomeric excess of this compound can be proposed.

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Proposed Condition | Rationale based on Analog Studies |

| Chiral Stationary Phase | Chiralpak AD-H or Lux Cellulose-2 | Proven effectiveness for resolving proline and pyrrolidone derivatives, respectively. nih.govresearchgate.net |

| Mobile Phase | Hexane/Ethanol/TFA (e.g., 90:10:0.1 v/v/v) | Common mobile phase for normal-phase chiral separations on polysaccharide CSPs, balancing retention and enantioselectivity. nih.gov |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a typical 4.6 mm i.d. HPLC column. |

| Column Temperature | 25 °C | Temperature can affect resolution; ambient temperature is a standard starting point for method development. nih.gov |

| Detection | UV at 254 nm | The phenyl group in the molecule allows for strong UV absorbance, providing good sensitivity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique provides unequivocal proof of stereochemistry, conformation, and intermolecular interactions.

Research Findings:

Furthermore, the crystal structure of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, a compound containing both a hydroxyphenyl group and a nitrogen heterocycle, demonstrates how intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen ring system dominate the crystal packing. nih.gov Specifically, interactions such as N—H⋯O and C—O⋯H—O hydrogen bonds were identified as key forces in consolidating the crystal lattice. nih.gov

For this compound, a single crystal X-ray diffraction analysis would be expected to reveal:

Absolute Configuration: Unambiguous assignment of the (3R, 4S) or (3S, 4R) configuration.

Ring Conformation: The puckering of the five-membered pyrrolidine ring (e.g., envelope or twist conformation).

Substituent Orientation: The pseudoaxial or pseudoequatorial positions of the phenyl and hydroxyl groups.

Intermolecular Interactions: A network of hydrogen bonds involving the hydroxyl and amine groups, as well as potential π-stacking interactions from the phenyl rings, which would define the packing arrangement in the solid state.

Interactive Data Table: Expected Crystallographic Data Parameters

| Parameter | Expected Information | Significance |

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry operations within the unit cell. For chiral compounds, it will be a chiral space group. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit in the crystal lattice. |

| Key Bond Lengths/Angles | C-N, C-O, C-C bond lengths and angles around the stereocenters. | Confirms the covalent structure and reveals any strain or unusual geometry. |

| Torsion Angles | Defines the conformation of the pyrrolidine ring and orientation of substituents. | Critical for understanding the 3D shape of the molecule. |

| Hydrogen Bonding | Donor-Acceptor distances and angles. | Elucidates the primary intermolecular forces governing the solid-state structure. |